2-{1-[(1-Chloroheptyl)oxy]heptyl}-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{1-[(1-Chloroheptyl)oxy]heptyl}-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one is a complex organic compound with a unique structure that includes a benzodioxaphosphol ring and a chlorinated heptyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(1-Chloroheptyl)oxy]heptyl}-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one typically involves multiple steps. One common method includes the reaction of a benzodioxaphosphol precursor with a chlorinated heptyl alcohol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis systems can be employed to increase yield and reduce production time. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-{1-[(1-Chloroheptyl)oxy]heptyl}-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution or amines in an organic solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of hydroxylated or aminated derivatives.
Scientific Research Applications
2-{1-[(1-Chloroheptyl)oxy]heptyl}-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{1-[(1-Chloroheptyl)oxy]heptyl}-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-{1-[(1-Bromoheptyl)oxy]heptyl}-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one
- 2-{1-[(1-Iodoheptyl)oxy]heptyl}-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one
Uniqueness
2-{1-[(1-Chloroheptyl)oxy]heptyl}-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one is unique due to its specific chlorinated heptyl chain, which imparts distinct chemical and biological properties. Compared to its bromo and iodo analogs, the chloro derivative may exhibit different reactivity and biological activity, making it valuable for specific applications.
Properties
CAS No. |
105554-52-7 |
---|---|
Molecular Formula |
C20H32ClO4P |
Molecular Weight |
402.9 g/mol |
IUPAC Name |
2-[1-(1-chloroheptoxy)heptyl]-1,3,2λ5-benzodioxaphosphole 2-oxide |
InChI |
InChI=1S/C20H32ClO4P/c1-3-5-7-9-15-19(21)23-20(16-10-8-6-4-2)26(22)24-17-13-11-12-14-18(17)25-26/h11-14,19-20H,3-10,15-16H2,1-2H3 |
InChI Key |
NQWUBTMKNVFMNL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(OC(CCCCCC)Cl)P1(=O)OC2=CC=CC=C2O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.